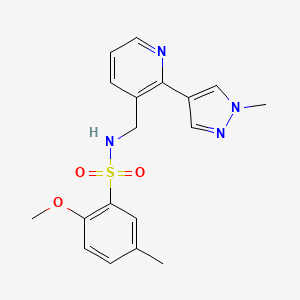

2-methoxy-5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-5-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-13-6-7-16(25-3)17(9-13)26(23,24)21-11-14-5-4-8-19-18(14)15-10-20-22(2)12-15/h4-10,12,21H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRBJEKLQLDTAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

Pyridine Substitution: The pyrazole derivative is then reacted with a pyridine derivative to introduce the pyridinyl group.

Sulfonamide Formation: The final step involves the reaction of the substituted benzene derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent like dimethylformamide (DMF).

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds containing pyrazole and pyridine moieties exhibit significant anticancer properties. The compound in focus has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that similar sulfonamide derivatives showed promising results against breast cancer cells by inducing apoptosis through the modulation of Bcl-2 family proteins .

-

Antimicrobial Properties :

- The sulfonamide group is known for its antibacterial activity. Research has shown that derivatives of this compound can inhibit bacterial growth by interfering with folate synthesis pathways. In vitro studies reported effective inhibition of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

- Inflammation Modulation :

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of sulfonamide derivatives, including those with pyrazole and pyridine components. The findings revealed that modifications to the benzenesulfonamide structure significantly enhanced cytotoxicity against various cancer cell lines, particularly in leukemia models .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain structural modifications increased potency, with minimum inhibitory concentrations (MICs) recorded at low micromolar levels, showcasing the potential for development into therapeutic agents .

Pharmacological Insights

The pharmacokinetic profiles of similar compounds suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These insights are critical for drug development processes:

| Parameter | Findings |

|---|---|

| Bioavailability | Moderate to high |

| Half-life | Varies (dependent on structure) |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The pyrazole and pyridine rings may also contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-2-Methyl-N-(2-(3-(Pyridin-4-yl)-1H-Pyrazol-1-yl)Ethyl)Benzenesulfonamide

- Molecular Formula : C₁₇H₁₇ClN₄O₂S .

- Molecular Weight : 376.9 g/mol .

- Key Differences: Substituents on Benzene: Chloro (-Cl) at the 5-position vs. methoxy (-OCH₃) in the target compound. Linker and Heterocycle: An ethyl chain connects the sulfonamide nitrogen to a pyridin-4-yl pyrazole, whereas the target compound uses a direct pyridin-3-ylmethyl linkage with a 1-methylpyrazole. The ethyl linker may confer conformational flexibility, while the pyridin-3-yl group could alter binding orientation in target proteins .

N-(3-(1-Methyl-1H-Pyrazol-4-yl)Quinolin-6-yl)(o-Tolyl)Methanesulfonamide

- Structure: Features a quinoline core instead of benzene, with a methanesulfonamide group linked to an o-tolyl (2-methylphenyl) substituent .

- Substituent Placement: The 1-methylpyrazole is attached to the quinoline at the 3-position, which may sterically hinder interactions with flat binding pockets.

Hypothetical Pharmacological Implications

- Chloro substituents (as in the compound) may enhance hydrophobic interactions but reduce metabolic stability.

- Bioavailability : The target compound’s molecular weight (~397 g/mol) approaches the upper limit of Lipinski’s Rule of Five, suggesting possible challenges in oral absorption compared to the lighter compound (376.9 g/mol).

Biological Activity

2-Methoxy-5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and specific therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

The molecular formula of 2-methoxy-5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is C₁₈H₂₀N₄O₃S, with a molecular weight of 372.4 g/mol. The structure features a benzenesulfonamide core linked to a pyrazole-pyridine moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₄O₃S |

| Molecular Weight | 372.4 g/mol |

| CAS Number | 2034268-89-6 |

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, derivatives similar to 2-methoxy-5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide have shown efficacy against various cancer cell lines:

-

Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

- Inhibitory Concentration (IC50) :

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth. For example, pyrazole derivatives have been reported to inhibit Aurora-A kinase and CDK2, both of which are critical regulators of cell cycle progression and proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound shows promise as an anti-inflammatory agent. Pyrazole-based compounds have been studied for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play pivotal roles in inflammatory diseases .

In Vivo Studies

In vivo studies have demonstrated that certain pyrazole derivatives can reduce inflammation in animal models by modulating immune responses and decreasing the activation of microglia in neuroinflammatory conditions .

Case Studies and Research Findings

Several studies highlight the biological potential of related pyrazole compounds:

- Study on Antiproliferative Activity :

- Synthesis and Evaluation :

Q & A

Q. Basic

- NMR spectroscopy : 1H and 13C NMR are critical for verifying the positions of methoxy, methyl, and pyrazole substituents .

- HPLC : ≥98% purity is achievable using reverse-phase HPLC with UV detection (e.g., C18 columns, methanol/water mobile phase) .

- X-ray crystallography : Used to confirm stereochemistry and crystal packing, as demonstrated in benzenesulfonamide analogs .

How can the coupling reaction between pyridinylmethylamine and benzenesulfonyl chloride be optimized?

Q. Advanced

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity .

- Catalysts : Add triethylamine or DMAP to scavenge HCl and accelerate the reaction .

- Temperature control : Reactions performed at 0–5°C reduce side-product formation .

- Flow chemistry : Continuous flow systems improve mixing efficiency and yield, as shown in diazomethane syntheses .

How should researchers address contradictions in reported biological assay results?

Q. Advanced

- Purity validation : Re-analyze compound batches via HPLC and mass spectrometry to rule out impurities .

- Assay standardization : Compare protocols for variables like buffer pH, incubation time, and target protein concentration .

- Structural analogs : Test derivatives (e.g., varying methoxy/methyl groups) to isolate substituent-specific effects .

What computational methods predict binding affinity and selectivity for enzymatic targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase) .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

- QSAR models : Corrogate substituent effects (e.g., methoxy vs. methyl) with activity data from analogs .

What in vitro biological activities and target proteins are documented?

Q. Basic

- Targets : Carbonic anhydrase isoforms (e.g., CA-II, CA-IX) and kinase enzymes (e.g., JAK2) due to sulfonamide’s zinc-binding capacity .

- Activities : Anti-proliferative effects in cancer cell lines (IC50 values: 1–10 µM) and anti-inflammatory activity in macrophage models .

How can SAR studies elucidate the role of methoxy and methyl substituents?

Q. Advanced

- Analog synthesis : Replace methoxy with ethoxy or halogens to assess steric/electronic effects .

- Bioassay panels : Test analogs against enzyme isoforms (e.g., CA-II vs. CA-IX) to map substituent-dependent selectivity .

- Crystallographic analysis : Resolve co-crystal structures to visualize substituent-enzyme interactions .

What impurities are common in synthesis, and how are they quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.